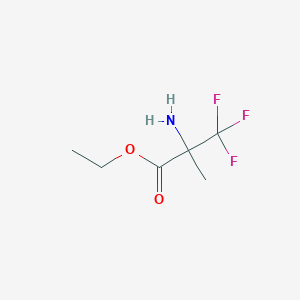

Ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate is a chemical compound with the molecular formula C6H10F3NO2 . It is also known as Alanine, 3,3,3-trifluoro-2-methyl-, ethyl ester .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 185.14 . The boiling point and other physical and chemical properties were not found in the search results.Scientific Research Applications

Crystal Packing and Interactions

Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate demonstrates unique crystal packing through rare N⋯π interactions, forming a zigzag double-ribbon structure facilitated by C–H⋯N and C–H⋯O hydrogen bonds. This compound showcases the importance of non-hydrogen bonding interactions like N⋯π and O⋯π in crystal engineering, leading to unique structural motifs (Zhang et al., 2011).

Alzheimer's Disease Imaging

The compound 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile ([18F]FDDNP) is utilized in positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients. This application demonstrates the compound's role in noninvasive techniques for monitoring Alzheimer's disease progression (Shoghi-Jadid et al., 2002).

Organic Synthesis and Catalysis

Ethyl 2-methyl-2,3-butadienoate's utility in [4 + 2] annulation reactions with N-tosylimines under organic phosphine catalysis highlights its role in synthesizing highly functionalized tetrahydropyridines. This demonstrates the compound's versatility in organic synthesis, providing a method for constructing complex nitrogen-containing heterocycles with complete regioselectivity (Zhu et al., 2003).

Anticancer Drug Synthesis

Amino acetate functionalized Schiff base organotin(IV) complexes show potential as anticancer drugs. These complexes, derived from reactions involving amino acetate derivatives, exhibit significant cytotoxicity against various human tumor cell lines, underscoring the potential of ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate derivatives in medicinal chemistry (Basu Baul et al., 2009).

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . Precautionary statements include P210, P260, P264, P280, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P332+P313, P362, P370+P378, P403+P235, P405, and P501 . The hazard statements include H315, H314, and H227 . It is classified as class 8 and packing group Ⅱ .

Properties

IUPAC Name |

ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO2/c1-3-12-4(11)5(2,10)6(7,8)9/h3,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQGXFFWVCRLHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2846558.png)

![ethyl 3-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B2846565.png)

![3-[(4-Methylphenyl)formamido]-3-phenylpropanoic acid](/img/structure/B2846566.png)

![4-[4-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride](/img/structure/B2846574.png)